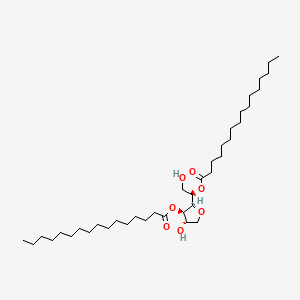
Sorbitan dipalmitate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sorbitan dipalmitate is a non-ionic surfactant and emulsifier derived from the esterification of sorbitol and palmitic acid. It is commonly used in cosmetics and personal care products due to its excellent emulsifying, dispersing, and stabilizing properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sorbitan dipalmitate is synthesized through the esterification of sorbitol with palmitic acid. The reaction typically involves heating sorbitol and palmitic acid in the presence of a catalyst, such as sulfuric acid, at elevated temperatures. The reaction conditions include a temperature range of 150-200°C and a reaction time of several hours .
Industrial Production Methods
In industrial settings, the production of this compound involves a continuous esterification process. This process ensures a consistent product quality and high yield. The reaction is carried out in large reactors equipped with efficient mixing and heating systems to maintain the desired reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Sorbitan dipalmitate undergoes various chemical reactions, including:
Esterification: The primary reaction for its synthesis.
Hydrolysis: Breaking down the ester bonds in the presence of water and an acid or base catalyst.
Oxidation and Reduction: Though less common, these reactions can occur under specific conditions
Common Reagents and Conditions
Esterification: Sorbitol and palmitic acid with sulfuric acid as a catalyst.
Hydrolysis: Water with an acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) catalyst.
Oxidation: Oxygen or other oxidizing agents under controlled conditions
Major Products Formed
Esterification: this compound.
Hydrolysis: Sorbitol and palmitic acid.
Oxidation: Various oxidized derivatives depending on the reaction conditions
Wissenschaftliche Forschungsanwendungen
Sorbitan dipalmitate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical formulations.
Biology: Employed in the preparation of biological samples and as a stabilizer in biochemical assays.
Medicine: Utilized in pharmaceutical formulations to enhance the solubility and stability of active ingredients.
Industry: Widely used in cosmetics, personal care products, and food industries as an emulsifier and stabilizer .
Wirkmechanismus
Sorbitan dipalmitate exerts its effects primarily through its surfactant properties. It reduces the surface tension between different phases, allowing for the formation of stable emulsions. The molecular targets include the interfaces between oil and water phases, where it aligns itself to reduce interfacial tension .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sorbitan monostearate
- Sorbitan monooleate
- Sorbitan tristearate
- Polysorbates (e.g., Polysorbate 20, Polysorbate 80)
Uniqueness
Sorbitan dipalmitate is unique due to its specific fatty acid composition (palmitic acid), which imparts distinct emulsifying and stabilizing properties. Compared to other sorbitan esters, it offers a balance between hydrophilic and lipophilic characteristics, making it suitable for a wide range of applications .
Eigenschaften
CAS-Nummer |
121249-42-1 |
|---|---|
Molekularformel |
C38H72O7 |
Molekulargewicht |
641.0 g/mol |
IUPAC-Name |
[(2R,3R,4S)-2-[(1R)-1-hexadecanoyloxy-2-hydroxyethyl]-4-hydroxyoxolan-3-yl] hexadecanoate |
InChI |
InChI=1S/C38H72O7/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-35(41)44-34(31-39)38-37(33(40)32-43-38)45-36(42)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-34,37-40H,3-32H2,1-2H3/t33-,34+,37+,38+/m0/s1 |
InChI-Schlüssel |
DNTMJTROKXRBDM-UUWWDYFTSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@@H]1[C@H](CO[C@@H]1[C@@H](CO)OC(=O)CCCCCCCCCCCCCCC)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OC1C(COC1C(CO)OC(=O)CCCCCCCCCCCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



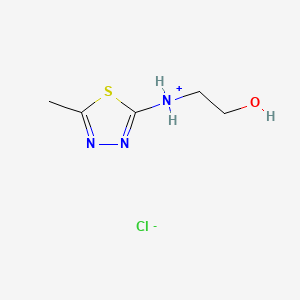
![2'-Amino-6'-(diethylamino)-3'-methoxyspiro[isobenzofuran-1[3H],9'-[9H]xanthene]-3-one](/img/structure/B13772595.png)
![tert-butyl N-[(2S)-1-amino-3-[(4-methoxyphenyl)methylsulfanyl]-1-oxopropan-2-yl]carbamate](/img/structure/B13772604.png)

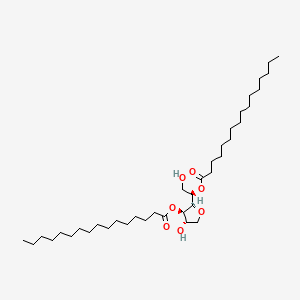
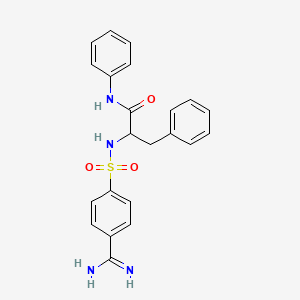
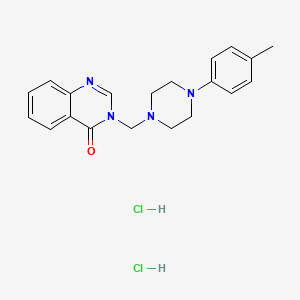
![diaminomethylidene-[4-(3,4,5-trimethoxybenzoyl)oxybutyl]azanium;sulfate](/img/structure/B13772629.png)

![1-[6-(4-tert-butylphenyl)pyridin-2-yl]-3-ethyl-N,N-dimethylpentan-1-amine](/img/structure/B13772634.png)
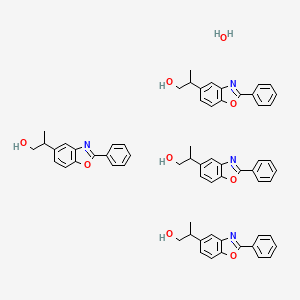

![Ethanaminium, 2-cyano-N-ethyl-N,N-bis[2-[(1-oxodocosyl)amino]ethyl]-, ethyl sulfate](/img/structure/B13772656.png)
